molecular formula C20H24N2O3 B5692888 1-(3-methoxybenzyl)-4-(phenoxyacetyl)piperazine

1-(3-methoxybenzyl)-4-(phenoxyacetyl)piperazine

Cat. No. B5692888
M. Wt: 340.4 g/mol
InChI Key: LFDYFJCCPYLTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxybenzyl)-4-(phenoxyacetyl)piperazine, also known as MPDPF, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(3-methoxybenzyl)-4-(phenoxyacetyl)piperazine is not fully understood. However, studies have suggested that it may act as a selective serotonin reuptake inhibitor (SSRI) and/or a partial agonist of the 5-HT1A receptor. This may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
In addition to its effects on mood, this compound has also been shown to exhibit anti-inflammatory and antioxidant properties. It has been suggested that these effects may be due to its ability to modulate the activity of various enzymes and signaling pathways in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-methoxybenzyl)-4-(phenoxyacetyl)piperazine in lab experiments is its high potency and selectivity, which allows for precise and accurate testing. However, its limited solubility in water can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(3-methoxybenzyl)-4-(phenoxyacetyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 1-(3-methoxybenzyl)-4-(phenoxyacetyl)piperazine involves the reaction of 1-(3-methoxybenzyl)piperazine with phenoxyacetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

1-(3-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to exhibit antidepressant and anxiolytic effects in animal models, making it a promising candidate for the treatment of mood disorders.

properties

IUPAC Name

1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-19-9-5-6-17(14-19)15-21-10-12-22(13-11-21)20(23)16-25-18-7-3-2-4-8-18/h2-9,14H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDYFJCCPYLTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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